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Compound of Interest

Compound Name: SHP389

Cat. No.: B8143749

These application notes provide a comprehensive overview of the dosage and administration of
SHP389, also known as TNO155, in various preclinical xenograft models. The information is
intended for researchers, scientists, and drug development professionals engaged in oncology
research.

Introduction

SHP389 (TNO155) is a selective, allosteric inhibitor of SHP2 (Src homology 2 domain-
containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that
plays a crucial role in the RAS-MAPK signaling pathway. Dysregulation of this pathway is a
common driver of oncogenesis. These notes summarize the preclinical application of SHP389
in xenograft studies, providing data on effective dosages, administration schedules, and
experimental protocols.

Quantitative Data Summary

The following tables summarize the dosages and administration of SHP389 in various
xenograft models as reported in preclinical studies.

Table 1: SHP389 (TNO155) Monotherapy in Xenograft Models
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Cancer Cell Line / Administrat Dosing
Dosage ) Outcome
Type Model ion Route Schedule
Moderate
Neuroblasto Kelly (ALK- _ _
7.5 mg/kg Oral Twice daily tumor growth
ma F1174L) S
inhibition[1]
Moderate,
Neuroblasto Kelly (ALK- ) ) )
20 mg/kg Oral Twice daily variable
ma F1174L)
responses[1]
Moderate
Colorectal ] )
HT-29 20 mg/kg Oral Twice daily tumor growth
Cancer

inhibition[2]

Table 2: SHP389 (TNO155) Combination Therapy in Xenograft Models
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. Combinat Administr .
Cancer Cell Line/ SHP389 . Dosing
ion ation Outcome
Type Model Dosage Schedule
Agent(s) Route
o Significant
Lorlatinib
Neuroblast  Kelly (ALK- ) ) tumor
(2 mg/kg, 7.5 mg/kg Oral Twice daily
oma F1174L) ) i growth
twice daily) o
inhibition[1]
- Significant
Lorlatinib
Neuroblast  Kelly (ALK- ] ] tumor
(5 mg/kg, 20 mg/kg Oral Twice daily
oma F1174L) ) i growth
twice daily) o
inhibition[1]
) Enhanced
Dabrafenib
tumor
(30 mg/kg,
] growth
Colorectal daily) + ) ] o
HT-29 o 20 mg/kg Oral Twice daily  inhibition
Cancer Trametinib
compared
(0.3 mg/kg, .
] to single
daily)
agents[2]
o Significant
Ribociclib
_ . tumor
NSCLC LU-99 (75 mg/kg, 20 mg/kg Oral Twice daily
) growth
daily) N
inhibition[2]
Trametinib Significant
(0.075 _ _ tumor
NSCLC LU-99 20 mg/kg Oral Twice daily
mg/kg, growth
daily) inhibition[2]
Tolerated
) o and
NSCLC & Patient- Ribociclib o
) ) ) effective in
Colorectal Derived (75 mg/kg, 10 mg/kg Oral Twice daily
) a panel of
Cancer Xenografts  daily)
PDX
models[2]
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the generation of subcutaneous xenografts using cancer cell lines.

o Cell Culture: Culture cancer cell lines (e.g., Kelly, HT-29, LU-99) in appropriate media and
conditions until they reach 70-80% confluency.

o Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with
complete media.

¢ Cell Counting and Viability: Centrifuge the cell suspension, resuspend in serum-free media
or PBS, and determine cell count and viability using a hemocytometer or automated cell
counter.

« Injection: Resuspend the required number of viable cells (typically 1 x 10"6 to 1 x 10°7) in a
1:1 mixture of serum-free media and Matrigel.

e Implantation: Subcutaneously inject the cell suspension (total volume of 100-200 L) into the
flank of immunocompromised mice (e.g., nude or NSG mice).

e Tumor Monitoring: Monitor tumor growth by caliper measurements two to three times weekly.
Tumor volume can be calculated using the formula: (Length x Width"2) / 2.

o Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3),
randomize mice into treatment groups.

SHP389 (TNO155) Administration

This protocol outlines the procedure for oral administration of SHP389.

o Formulation: Prepare SHP389 in a suitable vehicle for oral administration (e.g., 0.5%
methylcellulose). The specific formulation should be optimized for solubility and stability.

» Dosage Calculation: Calculate the required dose for each mouse based on its body weight.

o Administration: Administer the calculated volume of the SHP389 formulation to the mice via
oral gavage.
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» Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in
behavior, or altered appearance. Body weight should be recorded at least twice weekly.

Signaling Pathways and Experimental Workflow
SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the
mechanism of action of SHP389.
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Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by SHP389.
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Xenograft Study Experimental Workflow

The diagram below outlines the typical workflow for a xenograft study evaluating SHP389.
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Caption: A typical workflow for a preclinical xenogratft study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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